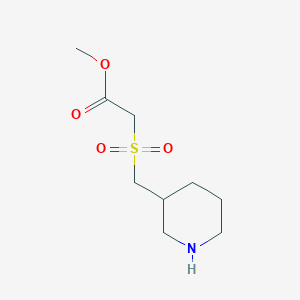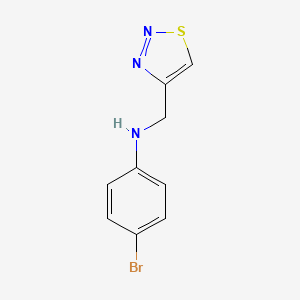
4-bromo-N-(1,2,3-thiadiazol-4-ylmethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is an organic compound that belongs to the class of anilines and thiadiazoles. This compound features a bromine atom attached to the benzene ring and a thiadiazole ring linked to the nitrogen atom of the aniline group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(1,2,3-thiadiazol-4-ylmethyl)aniline typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and nitriles under acidic or basic conditions.
Coupling Reaction: The final step involves the coupling of the brominated aniline with the thiadiazole ring. This can be accomplished through nucleophilic substitution reactions, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. Safety measures are also implemented to handle the reactive intermediates and hazardous reagents involved in the synthesis.
化学反応の分析
Types of Reactions
4-bromo-N-(1,2,3-thiadiazol-4-ylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or other reduced products.
Substitution: The bromine atom on the benzene ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a catalyst like palladium.
Major Products Formed
Oxidation: Oxides and hydroxylated derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
科学的研究の応用
4-bromo-N-(1,2,3-thiadiazol-4-ylmethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-bromo-N-(1,2,3-thiadiazol-4-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic processes or induce apoptosis in cancer cells through the activation of specific signaling pathways.
類似化合物との比較
Similar Compounds
4-bromoaniline: A brominated derivative of aniline, used in organic synthesis and as an intermediate in the production of dyes and pharmaceuticals.
1,2,3-thiadiazole derivatives: Compounds containing the thiadiazole ring, known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
Uniqueness
4-bromo-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is unique due to the combination of the bromine atom and the thiadiazole ring, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound for research and industrial applications, offering potential advantages over other similar compounds in terms of specificity and efficacy.
特性
分子式 |
C9H8BrN3S |
|---|---|
分子量 |
270.15 g/mol |
IUPAC名 |
4-bromo-N-(thiadiazol-4-ylmethyl)aniline |
InChI |
InChI=1S/C9H8BrN3S/c10-7-1-3-8(4-2-7)11-5-9-6-14-13-12-9/h1-4,6,11H,5H2 |
InChIキー |
GTJNBKPOJYYTKF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NCC2=CSN=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(Aminomethyl)oxan-4-yl]ethan-1-one hydrochloride](/img/structure/B13247941.png)

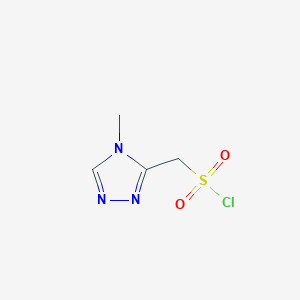
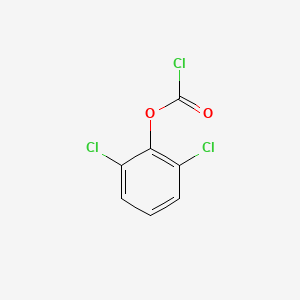
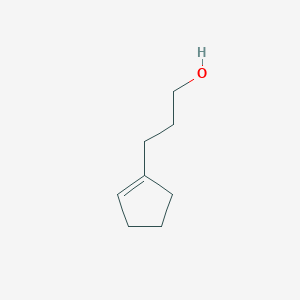


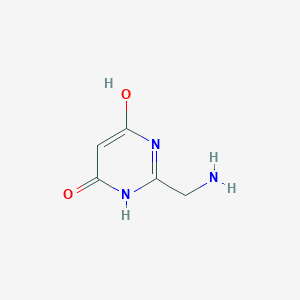
![6-(2-Nitrophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13247964.png)
![7-Methyl-3,4-dihydrospiro[1-benzopyran-2,4'-[1lambda6]thiane]-1',1',4-trione](/img/structure/B13247972.png)
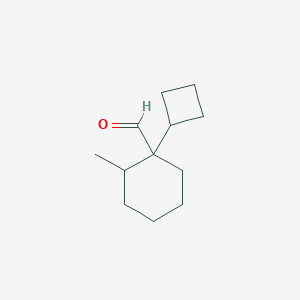
![3-(Chloromethyl)-3-(methoxymethyl)bicyclo[3.1.0]hexane](/img/structure/B13247982.png)
